molecular formula C20H15ClFN3O2 B2804914 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326937-36-3

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2804914
CAS No.: 1326937-36-3
M. Wt: 383.81
InChI Key: SMRJLNZASAGCKB-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 1,2,4-oxadiazole ring and a 4-chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-chlorophenyl group, typically using a halogenation reaction.

    Formation of the quinoline core: The quinoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and chloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluoro or chloro groups.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: A simpler compound with a similar chlorophenyl group but lacking the quinoline and oxadiazole rings.

    4-Chlorocinnamic acid: Contains a chlorophenyl group and a carboxylic acid but lacks the quinoline and oxadiazole rings.

    Chlorfenapyr: A pesticide with a chlorophenyl group but a different core structure.

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is unique due to the combination of the quinoline core, oxadiazole ring, and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRJLNZASAGCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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